(2-(Aminomethyl)phenyl)methanol hydrochloride

Catalog No.
S3340874
CAS No.
4152-84-5
M.F
C8H12ClNO
M. Wt
173.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Aminomethyl)phenyl)methanol hydrochloride

CAS Number

4152-84-5

Product Name

(2-(Aminomethyl)phenyl)methanol hydrochloride

IUPAC Name

[2-(aminomethyl)phenyl]methanol;hydrochloride

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C8H11NO.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4,10H,5-6,9H2;1H

InChI Key

AVJCDPZZYDVZIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)CO.Cl

Canonical SMILES

C1=CC=C(C(=C1)CN)CO.Cl

(2-(Aminomethyl)phenyl)methanol hydrochloride is a chemical compound characterized by its structural features, which include a phenyl ring with an aminomethyl group and a hydroxymethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and pharmaceutical applications. This compound is often explored for its potential therapeutic effects due to its unique functional groups, which can interact with various biological targets.

The chemical reactivity of (2-(Aminomethyl)phenyl)methanol hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitutions, while the hydroxymethyl group may undergo oxidation or dehydration reactions. Additionally, the compound can form salts with acids, enhancing its stability and solubility.

In biological systems, it may undergo metabolic transformations mediated by enzymes, leading to the formation of various metabolites that could exhibit different biological activities

Research indicates that compounds similar to (2-(Aminomethyl)phenyl)methanol hydrochloride can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The presence of the aminomethyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in neurotransmission, which could influence mood and behavior .

Studies have shown that derivatives of similar compounds often display enhanced bioactivity due to their ability to interact selectively with biological targets, suggesting that (2-(Aminomethyl)phenyl)methanol hydrochloride may also possess significant therapeutic potential .

Several synthetic routes can be utilized to prepare (2-(Aminomethyl)phenyl)methanol hydrochloride:

  • Reductive Amination: This method involves the reaction of formaldehyde with an appropriate amine in the presence of a reducing agent. The process typically yields the desired aminomethyl compound.
  • Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid, enhancing solubility and stability.
  • Alternative Routes: Other methods may include nucleophilic substitution reactions where suitable precursors are reacted under controlled conditions to yield the target compound.

Each method's efficiency and yield depend on specific reaction conditions such as temperature, solvent choice, and catalyst presence.

(2-(Aminomethyl)phenyl)methanol hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting neurological disorders or as an analgesic.
  • Chemical Research: It can serve as a building block in organic synthesis for creating more complex molecules.
  • Biochemical Studies: The compound may be used in studies examining enzyme interactions or receptor binding assays due to its functional groups.

Interaction studies involving (2-(Aminomethyl)phenyl)methanol hydrochloride could focus on:

  • Receptor Binding: Investigating how this compound interacts with specific receptors in the brain or other tissues.
  • Enzyme Inhibition: Assessing its potential to inhibit enzymes related to neurotransmitter metabolism or inflammatory processes.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems could reveal insights into its pharmacokinetics and pharmacodynamics.

Such studies are crucial for elucidating the compound's mechanism of action and therapeutic efficacy.

Several compounds share structural similarities with (2-(Aminomethyl)phenyl)methanol hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Aminobenzyl alcoholSimilar aminomethyl and hydroxymethyl groupsPotentially higher reactivity due to free hydroxyl group
BenzylamineAmino group attached directly to benzeneMore basic; less steric hindrance
4-Aminobenzyl alcoholPara-positioned amino groupDifferent electronic properties affecting reactivity
PhenylethylamineEthyl chain instead of hydroxymethylDifferent pharmacological profile

These compounds highlight variations in reactivity and biological activity due to changes in their functional groups or positions on the aromatic ring. The unique combination of an aminomethyl and hydroxymethyl group in (2-(Aminomethyl)phenyl)methanol hydrochloride may confer distinct properties not found in these other compounds, potentially leading to unique therapeutic applications.

Dates

Modify: 2023-07-26

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